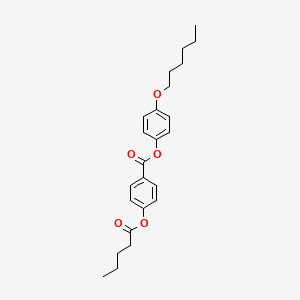
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid is a complex organic compound characterized by its unique structure, which includes a bromomethyl group, a methyl group, and an adamantylcarbonyl group attached to an anthranilic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid typically involves multiple steps. One common approach is to start with the preparation of the adamantylcarbonyl intermediate, followed by the introduction of the bromomethyl group and the anthranilic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group may yield aldehydes or carboxylic acids, while nucleophilic substitution can lead to a variety of substituted anthranilic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, its bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The adamantylcarbonyl group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: A simpler analog with a similar core structure but lacking the bromomethyl and adamantylcarbonyl groups.
N-methylanthranilic acid: Contains a methyl group instead of the bromomethyl group.
N-phenylanthranilic acid: Features a phenyl group in place of the adamantylcarbonyl group.
Uniqueness
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, while the adamantylcarbonyl group enhances stability and hydrophobic interactions. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
51032-23-6 |
|---|---|
Molekularformel |
C20H24BrNO3 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
2-[[3-(bromomethyl)-5-methyladamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H24BrNO3/c1-18-6-13-7-19(9-18,12-21)11-20(8-13,10-18)17(25)22-15-5-3-2-4-14(15)16(23)24/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
CYVIYFFJHIHWIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC=C4C(=O)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



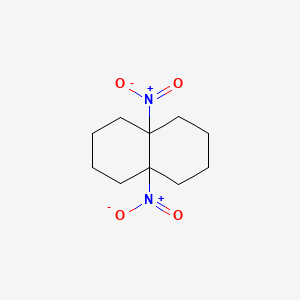
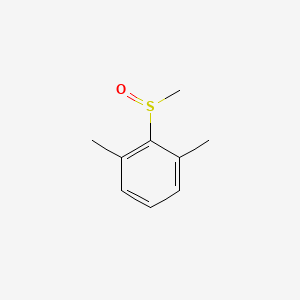
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
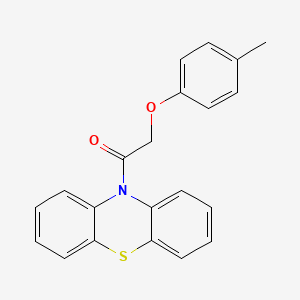
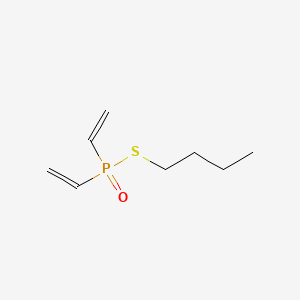
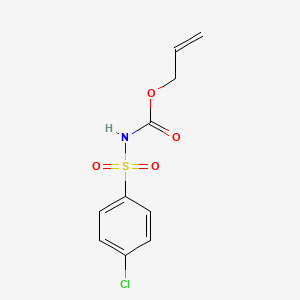
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
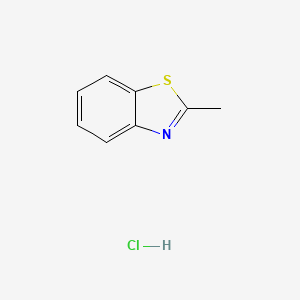
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)

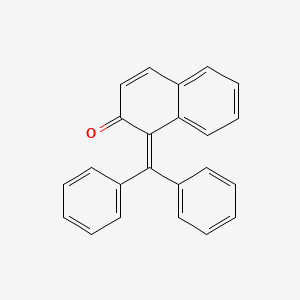
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
